molecular formula C22H23IN2Se B14496158 1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide CAS No. 63870-48-4

1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide

Cat. No.: B14496158
CAS No.: 63870-48-4
M. Wt: 521.3 g/mol
InChI Key: RKVHOXAJXCFFTN-UHFFFAOYSA-M
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Description

1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide is a complex organic compound known for its unique chemical structure and properties This compound is part of the quinolinium family and contains a benzoselenazole moiety, which contributes to its distinct characteristics

Preparation Methods

The synthesis of 1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide involves several steps. One common method includes the reaction of 6-methylquinoline with 3-ethyl-2(3H)-benzoselenazole in the presence of an alkylating agent such as ethyl iodide. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile or ethanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzoselenazole moiety, leading to the formation of selenoxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinolinium ring, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium ring. Common reagents for these reactions include halides and nucleophiles such as amines or thiols. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where selenium compounds have shown promise, such as cancer and cardiovascular diseases.

    Industry: It may be used in the development of new materials with specific electronic or optical properties, given its complex structure and reactivity.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide is not fully understood. it is believed to interact with various molecular targets through its quinolinium and benzoselenazole moieties. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The compound’s selenium content also suggests potential antioxidant activity, which could play a role in its biological effects.

Comparison with Similar Compounds

1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide can be compared with other similar compounds, such as:

    1-Ethyl-2,3,3-trimethylindolium iodide: This compound shares a similar quinolinium structure but lacks the benzoselenazole moiety, making it less reactive in certain chemical reactions.

    6-Methylquinolinium iodide: This compound is a simpler analogue that does not contain the benzoselenazole group, resulting in different chemical and biological properties.

    3-Ethyl-2(3H)-benzoselenazolylidene derivatives: These compounds contain the benzoselenazole moiety but differ in their substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of the quinolinium and benzoselenazole moieties, which confer distinct chemical and biological properties not found in simpler analogues.

Properties

CAS No.

63870-48-4

Molecular Formula

C22H23IN2Se

Molecular Weight

521.3 g/mol

IUPAC Name

3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzoselenazole;iodide

InChI

InChI=1S/C22H23N2Se.HI/c1-4-23-18(12-11-17-14-16(3)10-13-19(17)23)15-22-24(5-2)20-8-6-7-9-21(20)25-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

RKVHOXAJXCFFTN-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=CC=CC=C2[Se]C1=CC3=[N+](C4=C(C=C3)C=C(C=C4)C)CC.[I-]

Origin of Product

United States

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